5-bromo-4,6-difluoro-1H-indole
Overview
Description
5-bromo-4,6-difluoro-1H-indole is a useful research compound. Its molecular formula is C8H4BrF2N and its molecular weight is 232.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Intermolecular Interactions
5-Bromo-1H-indole derivatives are studied for their intermolecular interactions and crystal structures. A study on 5-bromo-1H-indole-3-carbaldehyde derivatives revealed important insights into their crystal structure, Hirshfeld surface, and thermal analysis. The research focused on the spectroscopic and thermal characteristics of these compounds, and their structures were determined using X-ray single crystal diffraction. These studies are vital for understanding the chemical and physical properties of such compounds (Barakat et al., 2017).
Synthesis of Bromoindole Derivatives
The synthesis of various bromoindole derivatives, including 5-bromo and 5,7-dibromo derivatives, has been a subject of significant research. These synthetic pathways are crucial for the development of new compounds with potential biological activities. For instance, the research by Hino et al. (1990) involved the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide, showcasing the versatility of bromoindole derivatives in chemical synthesis (Hino et al., 1990).
Photoreactive Indole Derivatives for Bioaffinity Labeling
Indole derivatives, synthesized from bromoindole derivatives, have been studied for their application in photoaffinity labeling. These compounds, such as 5- and 6-trifluoromethyldiazirinyl indoles, are significant for biological functional analysis, providing a pathway for understanding molecular interactions in biological systems (Murai et al., 2012).
Antimicrobial Activity of Indole Derivatives
New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been evaluated for their antimicrobial activity. The synthesis of these compounds and their subsequent testing against various strains of bacteria and fungi highlight the potential of bromoindole derivatives in developing new antimicrobial agents (Mageed et al., 2021).
Antiinfective and Serotonin Receptor Binding Properties
Research on the Jamaican sponge Smenospongia aurea led to the isolation of brominated tryptophan derivatives, including 5-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds showed significant antiinfective properties and binding activities to human serotonin receptors, demonstrating the therapeutic potential of bromoindole derivatives (Hu et al., 2002).
Mechanism of Action
Target of Action
5-Bromo-4,6-difluoro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-Bromo-4,6-difluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions . For instance, the compound may inhibit the activity of kinases involved in signal transduction pathways, thereby modulating cellular responses to external stimuli. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis.
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCUDABSXTYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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